molecular formula C6H16Cl2N2O2 B1628361 DL-Lysine-2-13C dihydrochloride CAS No. 286437-17-0

DL-Lysine-2-13C dihydrochloride

Cat. No. B1628361
M. Wt: 220.1 g/mol
InChI Key: JBBURJFZIMRPCZ-XLCWSWKCSA-N
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Description

DL-Lysine-2-13C dihydrochloride is a stable isotope-labeled compound used in scientific research. It is specifically labeled with the stable carbon isotope 13C at position 2 of the lysine molecule. This labeling allows researchers to track the fate and metabolism of lysine within biological systems.



Synthesis Analysis

The synthesis of DL-Lysine-2-13C dihydrochloride involves introducing the stable isotope 13C into the lysine molecule during its production. Typically, this is achieved through chemical reactions using 13C-labeled precursors. The resulting compound is then purified and converted into its dihydrochloride salt form.



Molecular Structure Analysis

DL-Lysine-2-13C dihydrochloride has the following molecular formula:



  • Chemical Formula : C~6~H~14~N~2~O~2~·2HCl

  • Linear Formula : H~2~N(CH~2~)~4~13CH(NH~2~)CO~2~H·2HCl

  • Molecular Weight : 220.10 g/mol



Chemical Reactions Analysis

DL-Lysine-2-13C dihydrochloride can participate in various chemical reactions similar to natural lysine. Researchers use it as a tracer to study lysine metabolism, protein synthesis, and enzymatic processes. For example, it can be incorporated into proteins during cell culture experiments, allowing tracking of labeled lysine in newly synthesized proteins.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 190°C (literature value)

  • Isotopic Purity : 99% atom 13C


Safety And Hazards

DL-Lysine-2-13C dihydrochloride is generally considered safe for laboratory use. However, standard safety precautions should be followed when handling any chemical compound. It is essential to wear appropriate protective gear and work in a well-ventilated area.


Future Directions

Research involving stable isotope-labeled compounds continues to advance our understanding of biochemical processes. Future studies may explore DL-Lysine-2-13C dihydrochloride’s applications in proteomics, metabolic flux analysis, and drug development.


properties

IUPAC Name

2,6-diamino(213C)hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i5+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-XLCWSWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[13CH](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583876
Record name (2-~13~C)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Lysine-2-13C dihydrochloride

CAS RN

286437-17-0
Record name (2-~13~C)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Lysine-2-13C dihydrochloride
Reactant of Route 2
DL-Lysine-2-13C dihydrochloride
Reactant of Route 3
DL-Lysine-2-13C dihydrochloride
Reactant of Route 4
DL-Lysine-2-13C dihydrochloride
Reactant of Route 5
DL-Lysine-2-13C dihydrochloride
Reactant of Route 6
DL-Lysine-2-13C dihydrochloride

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